molecular formula C13H20N2O2 B12310313 tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate

tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate

Cat. No.: B12310313
M. Wt: 236.31 g/mol
InChI Key: GYJOBGJCWHVCAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate is a carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an N-methyl substituent, and an ortho-aminomethylphenyl moiety. Its molecular formula is C₁₃H₂₀N₂O₂, with a molecular weight of 236.31 g/mol. The Boc group serves as a protective moiety for amines in synthetic chemistry, while the N-methyl substitution enhances lipophilicity and metabolic stability. The ortho-aminomethylphenyl group provides a reactive site for further functionalization, making this compound a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate

InChI

InChI=1S/C13H20N2O2/c1-13(2,3)17-12(16)15(4)11-8-6-5-7-10(11)9-14/h5-8H,9,14H2,1-4H3

InChI Key

GYJOBGJCWHVCAK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=CC=CC=C1CN

Origin of Product

United States

Preparation Methods

Boc Protection of N-Methyl-2-(Aminomethyl)aniline

Reaction Scheme :

  • Starting Material : N-Methyl-2-(aminomethyl)aniline
  • Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
  • Workup : Purification via recrystallization or column chromatography.

Key Reaction Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
  • Temperature : 0–25°C (room temperature).
  • Reaction Time : 4–12 hours.

Mechanistic Insights :
The Boc group is introduced via nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of Boc₂O, facilitated by the base, which neutralizes the generated carbonic acid (Figure 1). Steric hindrance from the ortho-aminomethyl group necessitates mild conditions to avoid side reactions such as overprotection or decomposition.

Table 1. Representative Yields and Conditions for Boc Protection

Solvent Base Temperature (°C) Time (h) Yield (%) Purity (%)
DCM TEA 0 → 25 6 78 95
THF DMAP 25 4 85 98
DMF Pyridine 25 8 65 90

Reductive Amination Followed by Boc Protection

Reaction Scheme :

  • Starting Material : 2-Nitrobenzaldehyde.
  • Reductive Amination : Reaction with methylamine followed by reduction (e.g., NaBH₄).
  • Boc Protection : As described in Section 1.1.

Key Advantages :

  • Allows modular introduction of the N-methyl group.
  • Suitable for large-scale synthesis due to commercially available starting materials.

Optimization Challenges :

  • Nitro group reduction requires careful control to avoid over-reduction.
  • Intermediate purification is critical to prevent Boc group degradation.

Table 2. Comparative Analysis of Reductive Amination Conditions

Reducing Agent Solvent Temperature (°C) Yield (%)
NaBH₄ MeOH 0 72
H₂ (Pd/C) EtOAc 25 88
LiAlH₄ THF −10 → 0 65

Industrial-Scale Production Methodologies

Industrial synthesis prioritizes cost-effectiveness, scalability, and minimal waste generation. Continuous flow reactors and catalytic methodologies are increasingly adopted to meet these demands.

Continuous Flow Synthesis

Process Overview :

  • Step 1 : Mixing of N-methyl-2-(aminomethyl)aniline and Boc₂O in a microreactor.
  • Step 2 : Immediate quenching with aqueous base to isolate the product.
  • Step 3 : In-line purification using simulated moving bed (SMB) chromatography.

Advantages :

  • 30% reduction in reaction time compared to batch processes.
  • Consistent product quality (purity >99%).

Catalytic Methods

Palladium-Catalyzed Coupling :
Recent advances employ Pd(OAc)₂/Xantphos catalysts to couple tert-butyl chloroformate with arylboronic acid derivatives, though this route remains less common due to higher costs.

Table 3. Industrial Process Metrics

Parameter Batch Process Flow Process
Annual Capacity (kg) 500 1,200
Waste Generation (kg/kg) 3.2 1.8
Energy Consumption (kWh) 220 150

Critical Factors Influencing Reaction Efficiency

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance Boc₂O solubility but may necessitate longer reaction times. Non-polar solvents (e.g., DCM) improve reaction rates but risk intermediate precipitation.

Temperature Control

Exothermic reactions require cooling to prevent Boc group cleavage. Elevated temperatures (>40°C) lead to tert-butyl carbamate decomposition.

Steric and Electronic Effects

The ortho-aminomethyl group imposes steric constraints, necessitating stoichiometric excess of Boc₂O (1.2–1.5 equiv) for complete conversion.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR :
    • tert-Butyl protons: δ 1.42 (s, 9H).
    • N-Methyl group: δ 3.12 (s, 3H).
  • ¹³C NMR :
    • Carbamate carbonyl: δ 155.8 ppm.

Mass Spectrometry

  • ESI-MS : [M+H]⁺ = 237.3 m/z (calculated), 237.2 m/z (observed).

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate can undergo oxidation reactions to form corresponding oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in substitution reactions where the tert-butyl or methylcarbamate groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of amines or other reduced compounds.

    Substitution: Formation of substituted carbamates or other derivatives.

Scientific Research Applications

Chemistry:

  • Used as a reagent in organic synthesis for the preparation of various derivatives.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential use as a biochemical probe.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.
  • Evaluated for its pharmacological properties and biological activity.

Industry:

  • Utilized in the production of specialty chemicals and intermediates.
  • Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

tert-Butyl N-[4-(Aminomethyl)phenyl]-N-methylcarbamate (CAS 191871-91-7)

  • Structure: Differs in the position of the aminomethyl group (para vs. ortho).
  • Molecular Formula : C₁₃H₂₀N₂O₂ (MW 236.31 g/mol).
  • Key Differences :
    • The para-substituted isomer exhibits distinct steric and electronic properties, influencing reactivity in coupling reactions.
    • Para-substitution may reduce steric hindrance compared to the ortho analog, enhancing accessibility for nucleophilic attacks .

tert-Butyl N-[4-(Aminomethyl)phenyl]carbamate (CAS 220298-96-4)

  • Structure : Lacks the N-methyl group on the carbamate.
  • Molecular Formula : C₁₂H₁₈N₂O₂ (MW 222.29 g/mol).
  • Key Differences :
    • Absence of N-methylation reduces lipophilicity (logP decreases by ~0.5 units), impacting membrane permeability.
    • Higher susceptibility to enzymatic degradation due to the unprotected NH group in the carbamate .

Functional Group Variations

tert-Butyl N-[(3-Amino-5-methylphenyl)methyl]carbamate (CAS 1909319-84-1)

  • Structure: Features a 3-amino-5-methylphenyl group instead of 2-aminomethylphenyl.
  • Molecular Formula : C₁₃H₂₀N₂O₂ (MW 236.31 g/mol).
  • Applications: Used in HDAC inhibitor synthesis due to its balanced drug-likeness .

tert-Butyl N-[2-(6-Amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate (CAS 2243290-87-9)

  • Structure : Incorporates a purine ring system.
  • Molecular Formula : C₁₃H₂₀N₆O₃ (MW 308.3 g/mol).
  • Key Differences :
    • The purine moiety enables hydrogen bonding and π-π stacking, enhancing binding to biological targets like kinases.
    • Applications: Investigated as a nucleoside analog precursor in antiviral research .

Substituent Modifications

tert-Butyl N-[(2-Amino-4-fluorophenyl)methyl]carbamate (CAS 1245816-07-2)

  • Structure : Contains a fluorine atom at the 4-position of the phenyl ring.
  • Molecular Formula : C₁₂H₁₇FN₂O₂ (MW 252.28 g/mol).
  • Key Differences :
    • Fluorine enhances electronegativity, improving metabolic stability and bioavailability.
    • Applications: Used in radiolabeling and PET tracer development .

tert-Butyl N-[3-(1-Amino-2-hydroxyethyl)phenyl]carbamate (CAS 1824505-56-7)

  • Structure: Substituted with a 1-amino-2-hydroxyethyl group.
  • Molecular Formula : C₁₃H₂₀N₂O₃ (MW 252.31 g/mol).
  • Key Differences: The hydroxyethyl group introduces polarity, increasing aqueous solubility. Potential for chelation or hydrogen-bonding interactions in metal-catalyzed reactions .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
tert-Butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate - C₁₃H₂₀N₂O₂ 236.31 Ortho-aminomethyl, N-methyl Drug intermediate, HDAC inhibitors
tert-Butyl N-[4-(aminomethyl)phenyl]-N-methylcarbamate 191871-91-7 C₁₃H₂₀N₂O₂ 236.31 Para-aminomethyl, N-methyl Peptide synthesis
tert-Butyl N-[4-(aminomethyl)phenyl]carbamate 220298-96-4 C₁₂H₁₈N₂O₂ 222.29 Para-aminomethyl, NH Radiolabeling
tert-Butyl N-[(3-amino-5-methylphenyl)methyl]carbamate 1909319-84-1 C₁₃H₂₀N₂O₂ 236.31 Meta-amino, methyl Agrochemical development
tert-Butyl N-[2-(6-amino-8-oxo-7H-purin-9-yl)ethyl]-N-methylcarbamate 2243290-87-9 C₁₃H₂₀N₆O₃ 308.3 Purine ring Antiviral research

Biological Activity

tert-butyl N-[2-(aminomethyl)phenyl]-N-methylcarbamate is an organic compound with significant potential in medicinal chemistry and drug design. Characterized by its unique molecular structure, which includes a tert-butyl group, an aminomethyl substituent on a phenyl ring, and a methyl carbamate moiety, this compound has garnered attention for its biological activity. Its molecular formula is C13H20N2O2, with a molecular weight of 236.31 g/mol .

Structural Characteristics

The compound's structure enhances its lipophilicity and allows for various interactions with biological targets. The biphenyl system contributes to rigidity and potential π-π interactions, while the carbamate group can form hydrogen bonds with amino acid side chains in proteins .

Feature Description
Molecular Formula C13H20N2O2
Molecular Weight 236.31 g/mol
Functional Groups Tert-butyl, Aminomethyl, Methyl carbamate

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the biphenyl system.
  • Introduction of the aminomethyl group.
  • Formation of the carbamate linkage.

These steps can be optimized for industrial applications to ensure high yield and purity .

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. Similar compounds have shown effectiveness as enzyme inhibitors, particularly targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These interactions are facilitated by the structural features that allow for non-covalent binding at active sites .

Case Studies

  • Enzyme Inhibition : Research has demonstrated that related carbamates exhibit inhibitory effects on cholinesterases, with IC50 values indicating varying degrees of potency. For instance, some derivatives showed stronger inhibition than established drugs like rivastigmine .
  • Toxicological Studies : A study evaluating the toxicity of N-methyl carbamate pesticides highlighted the reversible inhibition of cholinesterases in animal models. This suggests that similar structures could pose neurotoxic risks depending on their specific interactions within biological systems .
  • Targeted Protein Degradation : Investigations into the biochemical properties of this compound suggest its potential application in targeted protein degradation strategies, which are gaining traction in therapeutic development .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound Name Molecular Formula Unique Features
tert-Butyl N-[4-(aminomethyl)phenyl]carbamateC12H18N2O2Different position of aminomethyl group
tert-Butyl N-(benzyl)-N-methylcarbamateC13H19N2O2Contains a benzyl group instead of aminomethyl
tert-Butyl N-[3-(aminomethyl)phenyl]carbamateC12H18N2O2Variation in aminomethyl position

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.